molecular formula C17H21IN2O6 B216795 N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline CAS No. 104531-07-9

N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline

Katalognummer B216795
CAS-Nummer: 104531-07-9
Molekulargewicht: 476.3 g/mol
InChI-Schlüssel: OWPKZUVCCJEJRB-SKGBEAKQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline, also known as CPIP, is a synthetic peptide that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPIP has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases.

Wirkmechanismus

The mechanism of action of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and immune response. N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to reduce pain by inhibiting the activation of nociceptors, which are sensory neurons that respond to painful stimuli.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline is its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation. Additionally, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain. However, one of the limitations of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline is its high cost and low availability, which may limit its use in research studies.

Zukünftige Richtungen

There are several future directions for the research on N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline. One potential direction is the development of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline-based therapies for the treatment of cancer, arthritis, and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline and its effects on the immune system. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline may increase its availability and use in research studies.

Synthesemethoden

The synthesis of N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline involves the solid-phase peptide synthesis method, which is a widely used technique for the production of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary group to prevent unwanted reactions. After the peptide chain is fully assembled, the temporary groups are removed, and the peptide is purified to obtain the final product.

Wissenschaftliche Forschungsanwendungen

N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammation. In cancer, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to inhibit the growth of tumor cells by inducing apoptosis and reducing angiogenesis. In arthritis, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to reduce inflammation and cartilage damage. Additionally, N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline has been shown to possess analgesic properties, making it a potential candidate for the treatment of pain.

Eigenschaften

CAS-Nummer

104531-07-9

Produktname

N-(1(S)-Carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline

Molekularformel

C17H21IN2O6

Molekulargewicht

476.3 g/mol

IUPAC-Name

(2S)-1-[(2S)-2-[[1-carboxy-2-(4-hydroxy-3-iodophenyl)ethyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C17H21IN2O6/c1-9(15(22)20-6-2-3-13(20)17(25)26)19-12(16(23)24)8-10-4-5-14(21)11(18)7-10/h4-5,7,9,12-13,19,21H,2-3,6,8H2,1H3,(H,23,24)(H,25,26)/t9-,12?,13-/m0/s1

InChI-Schlüssel

OWPKZUVCCJEJRB-SKGBEAKQSA-N

Isomerische SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O

SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O

Kanonische SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O

Synonyme

CPAP-E
N-(1(S)-carboxy-(4-hydroxy-3-iodophenyl)ethyl)-alanylproline
N-(1(S)-carboxy-(4-OH-3-(125)iodopheny)ethyl)-Ala-Pro
N-(1(S)-carboxy-(4-OH-3-iodophenyl)ethyl)-Ala-Pro

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.